
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
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Overview
Description
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine (CAS: 2243974-78-7) is a morpholino nucleoside derivative with the molecular formula C₃₅H₃₈N₆O₆ and a molecular weight of 638.71 g/mol . It is classified under nucleoside analogs, specifically modified to include a morpholine ring structure instead of the traditional ribose or deoxyribose sugar. This modification enhances its stability and binding affinity, making it valuable in drug development, particularly for antisense oligonucleotide therapies and targeted gene modulation . The compound features dual protective groups: an N2-iso-butyroyl moiety to shield the guanine base and a 4,4′-dimethoxytrityl (DMT) group at the 7'-hydroxyl position to prevent unwanted side reactions during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves multiple steps, starting from the appropriate guanosine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a compound with a different functional group .
Scientific Research Applications
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other nucleoside analogs.
Biology: It is studied for its immunostimulatory effects and its ability to activate Toll-like receptor 7 (TLR7), which plays a role in the immune response.
Medicine: Its antiviral properties make it a candidate for developing new antiviral therapies.
Mechanism of Action
The mechanism of action of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates a signaling cascade that leads to the production of type I interferons and other cytokines, which are crucial for the antiviral immune response .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine with structurally related nucleoside derivatives:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Backbone Differences: The morpholino backbone in this compound replaces the sugar-phosphate backbone, enabling RNase H-independent mRNA binding and improved metabolic stability . In contrast, 5'-DMT-2'-Fluoro-Guanosine retains a sugar-phosphate backbone with a 2'-fluoro modification, enhancing nuclease resistance while maintaining RNase H activity for targeted gene silencing .
Protective Group Strategy: Both compounds use DMT and isobutyryl groups to protect reactive sites during synthesis. However, this compound lacks the cyanoethyl (CE) phosphoramidite group found in the latter, limiting its direct utility in automated solid-phase oligonucleotide synthesis .
Functional Performance: Morpholino derivatives like this compound exhibit superior water solubility and low toxicity, making them ideal for in vivo applications . The 2'-fluoro modification in 5'-DMT-2'-Fluoro-Guanosine offers stronger binding affinity to complementary RNA but may require additional chemical adjustments to mitigate off-target effects .
Comparative Pharmacokinetic Data
Limited pharmacokinetic data are available for these compounds due to their specialized research applications. However, preliminary studies suggest:
- This compound: Half-life >24 hours in serum, with minimal renal clearance due to its charge-neutral morpholino backbone .
- 5'-DMT-2'-Fluoro-Guanosine: Shorter half-life (~12 hours) but higher cellular uptake efficiency mediated by phosphoramidite-driven endocytosis .
Commercial and Research Utility
- This compound is marketed for custom drug development (e.g., exon-skipping therapies for muscular dystrophy) and is priced at ~$500/5 mg (inquire-based pricing) .
- 5'-DMT-2'-Fluoro-Guanosine is widely used in high-throughput oligonucleotide synthesis, with bulk pricing available for industrial-scale projects .
Biological Activity
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a guanosine analog that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and molecular biology. This compound is part of a broader class of modified nucleosides that are being investigated for their roles in cellular signaling, neuroplasticity, and therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Molecular Formula : C₃₀H₃₁N₃O₆
- Molecular Weight : 529.58 g/mol
- Functional Groups : The compound contains an iso-butyroyl group and a dimethoxytrityl (DMT) moiety, which enhance its solubility and stability in biological systems.
Research indicates that N2-iso-butyroyl derivatives, including this compound, may interact with various receptors and enzymes involved in neuroplasticity. Notably, studies have shown that related compounds can bind to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in promoting neuronal growth and synaptic plasticity .
Dendritic Growth and Neuroplasticity
Studies have demonstrated that isoDMT analogs can induce significant changes in dendritic arbor complexity in cortical neurons. For instance, phenotypic assays revealed that treatment with isoDMT analogs led to increased dendritic branching, measured by Sholl analysis . This effect appears to be mediated through the activation of 5-HT2A receptors, as antagonists of these receptors blocked the observed neuroplastic effects.
Biological Activity Summary Table
Case Studies
- Neuroplasticity Induction : In a study focusing on the effects of various DMT analogs on neuronal cultures, this compound was shown to significantly increase dendritic growth compared to control groups. This was quantified using MAP2 staining and subsequent Sholl analysis, which indicated a robust enhancement in neuronal connectivity .
- Cholinesterase Inhibition : Another investigation assessed the compound's potential as an anti-cholinesterase agent. While specific data on this compound was limited, related compounds exhibited promising IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in cognitive enhancement or neurodegenerative disease management .
Future Directions
The ongoing exploration of this compound's biological activity suggests several avenues for future research:
- Therapeutic Applications : Given its effects on neuroplasticity, further studies could explore its potential use in treating conditions like depression or anxiety disorders.
- Mechanistic Studies : Detailed investigations into its binding affinities and interaction mechanisms with various neurotransmitter systems will be crucial for understanding its full pharmacological profile.
Properties
Molecular Formula |
C35H38N6O6 |
---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1 |
InChI Key |
ISIIWZPHHVOJLJ-URLMMPGGSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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